molecular formula C9H14N2O3S B1581732 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid CAS No. 32432-55-6

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid

Cat. No. B1581732
CAS RN: 32432-55-6
M. Wt: 230.29 g/mol
InChI Key: PKKGGWLTUCMSSD-UHFFFAOYSA-N
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Description

“3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid” is an aromatic hydrocarbon . It has the empirical formula C9H14N2O3S and a molecular weight of 230.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A sulfonic acid-functionalized trimethyl-substituted polyimide was synthesized by reacting 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid (TrMSA) . The properties of 6FDA-TrMSA were compared to the related 6FDA-derived polyimide analogues made from 2,4,6-trimethylbenzene-1,3-diamine (6FDA-TrMPD) and 3,5-diamino-2,4,6-trimethylbenzene benzoic acid (6FDA-TrMCA) .


Molecular Structure Analysis

The SMILES string for this compound is Cc1c(N)c(C)c(c(C)c1N)S(O)(=O)=O . The InChI is 1S/C9H14N2O3S/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11/h10-11H2,1-3H3,(H,12,13,14) .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Gas Separation Applications

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid has been used in the synthesis of sulfonic acid-functionalized polyimides for gas separation. These materials show promise in separating gases like CO2 and CH4 due to their selective permeability properties .

Electrochemical Applications

This compound has also been explored in electrochemical applications. For instance, it has been used in the modification of pencil graphite electrodes, indicating its potential in the development of electrochemical sensors or devices .

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs or persists, medical advice should be sought .

properties

IUPAC Name

3,5-diamino-2,4,6-trimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11/h10-11H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKGGWLTUCMSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)S(=O)(=O)O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067681
Record name Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-
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Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid

CAS RN

32432-55-6
Record name 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-
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Record name Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-
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Record name Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-
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Record name 3,5-diamino-2,4,6-trimethylbenzenesulphonic acid
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Record name 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid in dye synthesis?

A1: 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, often referred to as "M acid," acts as a crucial building block in the synthesis of certain blue reactive dyes. [] It serves as a bridge group, linking the main dye body (bromamine acid in this case) with reactive groups like cyanuric chloride or 3-(β-Hydroxyethylsulfonyl)sulfuric ester aniline. [] This linkage through M acid contributes to the dye's color properties and its ability to react with fibers.

Q2: How is 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid utilized in polymer chemistry?

A2: Research explores the use of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid in the creation of polyimides, a class of high-performance polymers. [] While specific details about the synthesis and characteristics of the resulting polyimide are not provided in the abstract, this research highlights the potential of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid as a monomer for developing novel polymeric materials. Further investigation into its influence on the polymer's properties, like gas separation efficiency, would be valuable.

Q3: Are there any relationships between the structure of dyes synthesized with 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid and their color properties?

A3: Yes, the research indicates a connection between the structure of the dyes and their color. The study synthesized three blue dyes with varying maximum absorbance wavelengths (λmax), suggesting different shades of blue. [] While the exact structural differences between these dyes aren't fully detailed, the use of different reactive groups linked through 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid implies that these modifications influence the final color of the dyes. [] Further investigation into the specific structural variations and their impact on color would be insightful.

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